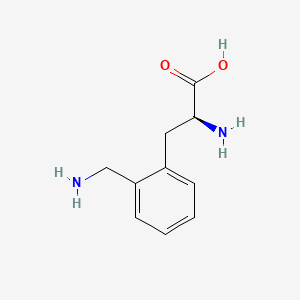

L-2-Aminomethylphenylalanine

Description

The exact mass of the compound L-2-Aminomethylphenylalanine is 194.105527694 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-2-Aminomethylphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Aminomethylphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376134 | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-92-8, 158149-99-6 | |

| Record name | 2-(Aminomethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of L-2-Aminomethylphenylalanine

Technical Guide: L-2-Aminomethylphenylalanine in Peptidomimetic Drug Design

Abstract

This technical guide provides a comprehensive analysis of L-2-Aminomethylphenylalanine (L-Phe(2-CH₂NH₂)-OH), a non-proteinogenic amino acid critical for the development of constrained peptides and peptidomimetics.[1] Unlike standard phenylalanine, this scaffold introduces an orthogonal reactive amine at the ortho position of the phenyl ring, enabling unique macrocyclization strategies that stabilize secondary structures (e.g.,

Chemical Profile & Structural Logic

L-2-Aminomethylphenylalanine is a bifunctional phenylalanine analogue.[1] Its structural significance lies in the ortho-aminomethyl group, which serves as a "handle" for covalent tethering without disrupting the hydrophobic face of the aromatic ring typically required for receptor binding.

Identity & Nomenclature

-

IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1][2]

-

Common Synonyms: L-Phe(2-CH₂NH₂)-OH, 2-(Aminomethyl)-L-phenylalanine[1]

-

CAS Number: 959580-92-8 (often cited for protected derivatives or salts)[1]

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

Physicochemical Properties

The molecule is zwitterionic at physiological pH.[1] The side-chain amine is a primary benzylamine, distinct from the aliphatic

| Property | Value (Experimental/Predicted) | Structural Implication |

| pKa ( | ~2.2 | Standard acidic ionization.[1] |

| pKa ( | ~9.1 | Typical |

| pKa (Side Chain) | ~9.3 | Crucial: Lower than Lysine (~10.[1]5) due to the electron-withdrawing phenyl ring.[1] It remains protonated at physiological pH but is more nucleophilic than Lysine in basic coupling conditions.[1] |

| LogP | -2.6 (Predicted) | Amphiphilic; the charged amines reduce lipophilicity compared to Phe.[1] |

| Chirality | L-configuration ( | Maintains compatibility with natural peptide backbones.[1] |

Synthesis & Commercial Availability

While de novo synthesis via asymmetric alkylation of glycine enolates (e.g., using Myers' pseudoephedrine auxiliaries) is possible, drug discovery workflows primarily utilize orthogonally protected building blocks.

Standard Building Block: Fmoc-L-Phe(2-CH₂NHBoc)-OH [1][3]

- -Amine Protection: Fmoc (Base-labile)[1]

-

Side-Chain Protection: Boc (Acid-labile)[1]

-

Rationale: This orthogonality allows the amino acid to be incorporated into standard Fmoc-SPPS protocols while keeping the side chain protected until the final global deprotection (TFA cleavage) or selectively deprotected if an Alloc/Mtt group were used (though Boc is standard for global constraints).[1]

Application in Drug Design: Conformational Constraint

The primary utility of L-2-Aminomethylphenylalanine is the introduction of covalent constraints (stapling).[1] By reacting the ortho-amine with a carboxylate elsewhere in the sequence (e.g., Aspartic Acid, Glutamic Acid, or a terminal acid), researchers can form a lactam bridge.

Mechanism of Action:

-

Entropic Reduction: Cyclization reduces the conformational freedom of the unfolded state, lowering the entropic penalty of binding to a target.[1]

-

Helical Stabilization: When spaced

residues apart, the lactam bridge can enforce an -

Proteolytic Resistance: The cyclic tether prevents protease access to the backbone amide bonds.[1]

Visualization: Cyclization Logic

Caption: Workflow for converting a linear peptide containing L-2-Aminomethylphenylalanine into a conformationally constrained macrocycle via side-chain lactamization.

Experimental Protocols

Context: Incorporation of Fmoc-L-Phe(2-CH₂NHBoc)-OH into a peptide sequence using Fmoc-SPPS, followed by global deprotection.

Coupling Protocol (SPPS)

-

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU / DIEA.[1]

-

Stoichiometry: 3-4 equivalents relative to resin loading.[1]

-

Time: 60–120 minutes.[1]

-

Note: The bulky ortho-substituent may sterically hinder coupling.[1] Double coupling is recommended to prevent deletion sequences.[1]

Global Deprotection & Cleavage

Since the side chain is Boc-protected, it is removed simultaneously with the resin cleavage.

-

Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).[1]

-

Duration: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

-

Result: The Boc group is removed, yielding the free primary amine (-CH₂NH₃⁺) on the phenyl ring.[1]

Alternative: On-Resin Cyclization (Head-to-Side Chain)

If the goal is to cyclize the side chain amine to the N-terminus or another side chain while on resin:

-

Requirement: The side chain must be protected with a group orthogonal to Fmoc but removable without cleaving the peptide from the resin (e.g., Mtt or Alloc instead of Boc).

-

If using Alloc (Allyloxycarbonyl):

Critical Considerations for Researchers

-

Steric Clash: The ortho-aminomethyl group is bulky.[1] When designing the peptide, ensure that the adjacent residues (especially at

and -

Solubility: The free amine improves water solubility compared to native Phenylalanine, but the overall peptide hydrophobicity will still depend on the full sequence.[1]

-

Fluorescence: Phenylalanine derivatives have weak intrinsic fluorescence.[1] The ortho-substitution may alter the quantum yield or emission maximum slightly, but it is generally not used as a fluorescent probe (unlike Tryptophan).

References

-

PubChem. (2025).[1] L-2-Aminomethylphenylalanine | C10H14N2O2.[1][2] National Library of Medicine.[1] [Link][1]

-

Watson International. (n.d.).[1] 2-(aminomethyl)-L-Phenylalanine CAS 959580-92-8. [Link][1][2][4]

-

Mastitski, A., et al. (2015).[1][5] Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences. [Link]

Sources

Secondary Structure Induction Using 2-Aminomethyl-Phenylalanine

This guide provides an in-depth technical analysis of 2-aminomethyl-phenylalanine (specifically the ortho isomer, often denoted as o-AmF or Phe(2-CH₂NH₂) ), a constrained amino acid used to induce stable secondary structures in peptides.

A Technical Guide for Peptidomimetic Design & Synthesis

Executive Summary

In rational drug design, controlling the conformational flexibility of peptides is critical for enhancing receptor affinity and metabolic stability. 2-aminomethyl-phenylalanine (o-AmF) acts as a potent conformational constraint. Unlike standard cyclization (e.g., disulfide bridges) which requires two distal residues, o-AmF functions as a local constraint . The ortho-aminomethyl group acts as an intramolecular hydrogen bond donor, locking the peptide backbone into a specific turn conformation—typically a 9-membered pseudo-

Mechanistic Principles

The "Side-Chain-to-Backbone" Lock

The structural utility of o-AmF arises from the proximity of its side-chain amine to the peptide backbone. Upon deprotection, the positively charged or neutral amine at the ortho position is spatially positioned to form a hydrogen bond with the carbonyl oxygen of the preceding residue (

-

Conformational Effect: This interaction creates a 9-membered hydrogen-bonded ring , mimicking a

-turn. -

Therapeutic Impact: This "kink" disrupts the formation of extended

-sheet aggregates, making o-AmF a valuable tool in designing inhibitors for amyloidogenic peptides (e.g., A

Pathway Logic

The following diagram illustrates the logical flow from chemical incorporation to structural induction.

Figure 1: The induction pathway of o-AmF mediated secondary structure.

Experimental Protocols

Reagent Selection

For Solid Phase Peptide Synthesis (SPPS), the amino group on the phenyl ring must be orthogonally protected to prevent branching or polymerization during chain elongation.

-

Recommended Building Block: Fmoc-L-Phe(2-CH2NHBoc)-OH

-

CAS Number: 1217808-42-8[1]

-

Why: The Fmoc group protects the

-amine for standard SPPS cycles. The Boc group protects the side-chain amine, remaining stable to piperidine (Fmoc removal) but cleaving simultaneously with the resin linker during the final TFA step.

Solid Phase Peptide Synthesis (SPPS) Workflow

Objective: Incorporate o-AmF into a sequence (e.g., Ac-Val-oAmF-Leu-NH2) without side reactions.

Protocol:

-

Resin Preparation:

-

Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) for C-terminal amides.

-

Swell resin in DCM (20 min) followed by DMF (20 min).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Validation: Wash with DMF (5x). Perform Kaiser test (should be blue/positive).

-

-

Coupling of o-AmF:

-

Reagents: 3.0 eq Fmoc-Phe(2-CH2NHBoc)-OH, 3.0 eq HATU, 6.0 eq DIPEA in DMF.

-

Reaction: Shake at room temperature for 2 hours . (Note: Steric hindrance at the ortho position may require longer coupling times than standard Phe).

-

Validation: Kaiser test should be yellow/negative. If slightly blue, re-couple using DIC/Oxyma.

-

-

Chain Elongation:

-

Proceed with subsequent amino acids using standard protocols.

-

-

Cleavage & Global Deprotection:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v).

-

Time: 3 hours. This step removes the resin linker AND the Boc group from the o-AmF side chain.

-

Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Purification & Validation

-

HPLC: Use a C18 column. Gradient: 5-60% Acetonitrile in water (0.1% TFA).

-

Note: The free amine on the side chain will make the peptide more hydrophilic (elutes earlier) and charged (+1 charge at pH 2).

-

-

Mass Spectrometry: Verify

corresponds to the sequence with the free amine (

Structural Characterization

To prove secondary structure induction, you must triangulate data from CD and NMR.

Circular Dichroism (CD) Spectroscopy

Compare the o-AmF peptide against a control (e.g., standard Phenylalanine).

| Feature | Random Coil (Control) | o-AmF Induced Turn |

| Minima | Strong negative ~198-200 nm | Negative band shifts to ~205-215 nm |

| Maxima | None significant | Possible weak positive ~190-195 nm |

| Solvent Effect | Structure collapses in water | Structure persists in TFE/Water mixes |

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance provides definitive proof of the hydrogen bond.

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Key Signal: Look for a cross-peak between the Side-Chain Amine Protons (

) and the Backbone Amide ( -

Temperature Coefficient: Measure chemical shift of the side-chain amine protons at variable temperatures (298K to 323K).

- : Indicates a hydrogen-bonded proton (protected from solvent exchange).

- : Indicates a solvent-exposed proton.

Case Study: Amyloid Inhibition

Research indicates that incorporating o-AmF into the "core" recognition sequences of amyloidogenic peptides (e.g., the KLVFF region of A

Mechanism:

-

Recognition: The phenylalanine ring allows the inhibitor to intercalate into the growing amyloid fibril via

- -

Disruption: Once bound, the ortho-aminomethyl group forms the intramolecular H-bond (the "turn").

-

Result: This forces the peptide backbone out of the flat

-sheet geometry required for fibril growth, effectively "capping" the fibril.

Figure 2: Mechanism of amyloid inhibition via o-AmF constraint.

References

-

Haldar, D. et al. (2017). "Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation." Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. "2-Amino-L-phenylalanine Compound Summary."[2] National Library of Medicine. Available at: [Link]

-

ResearchGate. "Structures of phenylalanine-containing peptides...". Structural analysis context. Available at: [Link]

Sources

Molecular Weight and Physicochemical Data for L-2-Aminomethylphenylalanine: A Comprehensive Technical Guide

Executive Summary

As the landscape of rational drug design shifts toward highly structured, mid-sized therapeutics, non-canonical amino acids (ncAAs) have become indispensable tools for molecular engineers. L-2-Aminomethylphenylalanine (also known as (S)-2-amino-3-(2-(aminomethyl)phenyl)propanoic acid) is a highly specialized ncAA characterized by an ortho-substituted aminomethyl group on its phenyl ring.

In advanced peptide engineering, this molecule is primarily utilized to enforce conformational rigidity and provide targeted hydrogen-bonding capabilities. A landmark application of this ncAA was demonstrated by the Baker Lab in the computational design of peptide macrocycle inhibitors targeting New Delhi metallo-β-lactamase 1 (NDM-1), where its incorporation successfully stabilized the binding-competent conformation of the macrocycle, thereby minimizing the entropic penalty of target engagement [1].

This technical guide synthesizes the physicochemical data, mechanistic utility, and field-proven experimental protocols for incorporating L-2-Aminomethylphenylalanine into synthetic peptide workflows.

Physicochemical Profile & Molecular Identity

Accurate physicochemical data is critical for predicting the pharmacokinetic behavior (ADMET) and synthetic tractability of peptides incorporating this ncAA. The following table summarizes the core quantitative metrics for L-2-Aminomethylphenylalanine[2, 3].

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | Standardized nomenclature for regulatory filing. |

| CAS Numbers | 959580-92-8, 158149-99-6 | Essential for reagent procurement and database querying. |

| Molecular Formula | C10H14N2O2 | Defines atomic composition. |

| Molecular Weight | 194.23 g/mol | Required for stoichiometric calculations and MS validation. |

| Topological Polar Surface Area (TPSA) | 89.34 Ų | Indicates moderate membrane permeability potential. |

| LogP (XLogP3) | ~0.10 to -2.6 | Highly hydrophilic nature; increases aqueous solubility. |

| Hydrogen Bond Donors | 3 | High capacity for target coordination (e.g., active site residues). |

| Hydrogen Bond Acceptors | 3 | Facilitates internal cross-linking within macrocycles. |

| Rotatable Bonds | 4 | Ortho-substitution restricts backbone dihedral angles. |

Mechanistic Role in Peptide Engineering

As a Senior Application Scientist, I evaluate ncAAs not just by their structure, but by the causality of their physical interactions within a larger polymer. The selection of L-2-Aminomethylphenylalanine is driven by two distinct mechanistic advantages:

-

Pre-organization via Steric Hindrance: The ortho-aminomethyl group introduces significant steric bulk adjacent to the peptide backbone. This restricts the

and -

Directed Hydrogen Bonding: The primary amine on the side chain acts as a potent hydrogen bond donor. In the context of NDM-1 inhibitors, this side chain can be computationally oriented to form critical internal hydrogen bonds that stabilize the macrocycle's architecture, or to directly coordinate with electronegative residues within the target's active site [1].

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

To ensure scientific integrity, the incorporation of L-2-Aminomethylphenylalanine must follow a self-validating protocol. The side-chain primary amine is highly reactive and must be protected (typically with a Boc group) during synthesis to prevent unwanted branching. The following protocol details the incorporation of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH into a peptide sequence.

Step 1: Resin Swelling & Preparation

-

Procedure: Suspend Rink Amide AM resin in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes.

-

Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of the reactive sites for subsequent coupling steps.

Step 2: Fmoc Deprotection

-

Procedure: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

-

Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the N-terminal primary amine for the next coupling.

Step 3: ncAA Coupling (Sterically Hindered)

-

Procedure: Dissolve 3.0 equivalents of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Add the activated mixture to the resin and agitate for 2 hours.

-

Causality: Because the ortho-substitution creates significant steric hindrance, standard coupling reagents (like HBTU) often yield incomplete reactions. HATU is utilized because its 7-azabenzotriazole moiety accelerates the reaction rate and enhances coupling efficiency in sterically demanding environments. The Boc group on the side chain prevents the formation of branched peptides.

-

Self-Validation (IPQC 1): Perform a Kaiser Test. A yellow result (negative) confirms the complete consumption of free amines, validating the coupling success.

Step 4: Global Cleavage and Deprotection

-

Procedure: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Causality: TFA cleaves the peptide from the resin while simultaneously removing the side-chain Boc group, revealing the active aminomethyl moiety. TIPS acts as a scavenger to trap reactive carbocations, preventing the re-alkylation of the peptide.

-

Self-Validation (IPQC 2): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the expected[M+H]+ mass before proceeding to cyclization.

Step 5: Macrocyclization & Purification

-

Procedure: Dissolve the crude peptide in highly dilute conditions (~1 mg/mL) in a basic buffer (pH 8.5) to promote head-to-tail cyclization, followed by purification via Preparative RP-HPLC.

Visualizing the Workflow

The following diagram illustrates the logical progression of the SPPS workflow, highlighting the critical integration of the ncAA.

Workflow for incorporating L-2-Aminomethylphenylalanine into peptide macrocycles via SPPS.

Analytical Validation Protocol

To ensure the trustworthiness of the final synthesized therapeutic, rigorous analytical validation is mandatory.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The incorporation of L-2-Aminomethylphenylalanine adds exactly 176.10 Da to the peptide mass (accounting for the loss of water during the peptide bond formation). The crude and purified fractions must be analyzed using an ESI-TOF or Triple Quadrupole MS to verify the [M+H]+ and [M+2H]2+ peaks match the theoretical monoisotopic mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1H-NMR (typically in DMSO-d6) should be employed. The unique signature of this ncAA is the singlet (or tightly coupled multiplet) corresponding to the two methylene protons of the ortho-aminomethyl group, typically appearing between

3.8 - 4.2 ppm, depending on the local electronic environment and hydrogen bonding state.

References

-

Mulligan, V. K., Workman, S., Sun, T., Rettie, S., Li, X., Worrall, L. J., Craven, T. W., King, D. T., Hosseinzadeh, P., Watkins, A. M., Renfrew, P. D., Guffy, S., Labonte, J. W., Moretti, R., Bonneau, R., Strynadka, N. C. J., & Baker, D. (2021). "Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1." Proceedings of the National Academy of Sciences, 118(12), e2012800118. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2762275, L-2-Aminomethylphenylalanine." PubChem. URL:[Link]

Unlocking Peptidomimetic Potential: A Technical Guide to L-2-Aminomethylphenylalanine vs. Standard Phenylalanine

Executive Summary

The transition from canonical peptides to highly stable, target-specific peptidomimetics is a cornerstone of modern drug discovery. While standard L-Phenylalanine (Phe) provides essential hydrophobic and aromatic interactions within receptor pockets, its high conformational flexibility and susceptibility to proteolytic degradation often limit its clinical utility.

Enter L-2-Aminomethylphenylalanine (2-AMPhe) , a non-canonical amino acid (ncAA) engineered to overcome these limitations. By introducing an aminomethyl group (

Structural & Physicochemical Divergence

The substitution of a single hydrogen atom for an aminomethyl group at the ortho (2-) position of the aromatic ring drives three critical functional changes:

A. Electronic Distribution and Ionization

Standard Phe possesses a strictly neutral, hydrophobic benzyl side chain. In contrast, the primary amine of 2-AMPhe has a pKa of approximately 9.5. At physiological pH (7.4), this group is fully protonated (

B. Conformational Constraint ( Space Restriction)

Standard Phe exhibits free rotation around the

C. Proteolytic Resistance

Endoproteases such as

Quantitative Data Comparison

| Property | Standard L-Phenylalanine (Phe) | L-2-Aminomethylphenylalanine (2-AMPhe) |

| Molecular Formula | ||

| Molecular Weight | 165.19 g/mol | 194.23 g/mol |

| Side Chain Character | Hydrophobic / Aromatic | Amphipathic / Cationic-Aromatic |

| Side Chain pKa | N/A (Neutral) | ~9.5 (Protonated at pH 7.4) |

| High (Unrestricted) | Low (Sterically Constrained) | |

| Chymotrypsin Susceptibility | High | Negligible |

| PubChem CID | 6140 | 2762275 |

Receptor Binding Mechanics

The dual-nature of 2-AMPhe allows for sophisticated rational drug design. While the aromatic ring maintains the baseline van der Waals and

Comparative receptor binding mechanisms of Standard Phe vs. 2-AMPhe.

Experimental Workflows & Protocols

To successfully leverage 2-AMPhe in peptidomimetic synthesis and validation, specific methodological adjustments must be made. The following self-validating protocols are designed to ensure high yield and accurate pharmacokinetic profiling.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporating 2-AMPhe

Causality & Rationale: The highly nucleophilic primary amine on the 2-AMPhe side chain will cause fatal peptide branching during coupling cycles if left unprotected. Therefore, the building block must be orthogonally protected, typically as Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH . The Boc group is stable to the basic conditions of Fmoc deprotection but is easily removed during final acidic cleavage [3].

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: A positive Kaiser test (blue beads) confirms free primary amines.

-

Pre-Activation: Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-AMPhe(Boc)-OH and 3.95 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Stir for 2 minutes to form the active ester.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. Causality: The steric bulk of the ortho-substituent drastically slows coupling kinetics; extended coupling times and highly reactive coupling reagents (HATU) are mandatory.

-

Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat steps 3-4.

-

Global Cleavage & Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 3 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, unmasking the active aminomethyl moiety.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-AMPhe.

Protocol 2: Proteolytic Stability Assay ( -Chymotrypsin)

Causality & Rationale: To definitively prove the steric shielding effect of 2-AMPhe over standard Phe, an enzymatic degradation assay must be performed using an internal standard. The internal standard ensures that any reduction in the peptide's High-Performance Liquid Chromatography (HPLC) peak area is due to genuine proteolytic cleavage, not non-specific adsorption to plasticware.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 µM solution of the synthesized 2-AMPhe peptide and a control Phe peptide in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM

. -

Internal Standard Addition: Spike the solution with 50 µM of a known, fully D-amino acid peptide (protease resistant) to serve as the internal calibration standard.

-

Enzyme Incubation: Add

-chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C. -

Time-Course Sampling: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

-

Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The sudden drop in pH denatures the protease, freezing the degradation state.

-

Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient 5-95% Acetonitrile in 0.1% TFA).

-

Data Processing: Plot the ratio of the target peptide peak area to the internal standard peak area over time to calculate the half-life (

).

References

-

PubChem . "L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275". National Center for Biotechnology Information. Available at:[Link]

-

Badorrey, R. et al. "Stereoselective amination of chiral enolates: Synthesis of enantiomerically pure α,β-diamino acids, chiral key compounds in the synthesis of conformationally constrained peptido- and non-peptidomimetics". OpenAIRE / ResearchGate. Available at:[Link]

Ortho-Constraint: The Structural & Electronic Landscape of 2-Aminomethyl-Phenylalanine

[1][3]

Executive Summary

In the realm of peptidomimetics and foldamer design, the restriction of conformational freedom is a primary strategy for enhancing potency and metabolic stability. 2-aminomethyl-phenylalanine (2-Am-Phe), a non-canonical amino acid featuring a benzylamine moiety at the ortho position of the phenyl ring, offers a unique "long-reach" electrostatic handle.[2] Unlike its aniline analog (2-amino-Phe), the additional methylene bridge in 2-Am-Phe introduces a specific degree of rotational freedom (

This guide analyzes the structural physics of 2-Am-Phe, detailing the thermodynamic propensity for intramolecular H-bond formation, its impact on backbone torsion angles (

Structural & Electronic Basis

The Molecular Scaffold

The core structure of 2-aminomethyl-Phe deviates from standard phenylalanine by the introduction of a basic aminomethyl group (

-

pKa Considerations: The side chain functions as a benzylamine derivative.[2] With a typical pKa

9.3–9.6 [1], the side chain exists predominantly as the protonated ammonium species ( -

Donor/Acceptor Profile:

-

Donor: The ammonium protons are potent H-bond donors, capable of interacting with backbone carbonyls or solvent.[2]

-

Acceptor: In high pH environments (unprotonated), the amine lone pair can act as a weak acceptor, though this is less relevant for physiological drug design.

-

The "C8" Intramolecular Motif

While standard

The Atom Path (Side Chain to Backbone):

-

Side Chain Nitrogen (

)[][2] -

Side Chain Methylene Carbon (

)[] -

Ortho-Carbon (

)[][2] -

Ipso-Carbon (

)[][2] -

Beta-Carbon (

)[][2] -

Alpha-Carbon (

)[][2] -

Backbone Carbonyl Carbon (

)[][2] -

Backbone Carbonyl Oxygen (

)[][2]

This geometry facilitates a C8 intramolecular hydrogen bond (

Visualization of the Interaction

The following diagram illustrates the connectivity and the potential H-bond network.

Figure 1: Connectivity graph showing the path of the potential C8 intramolecular hydrogen bond in 2-aminomethyl-Phe.[]

Conformational Dynamics & Constraints[1][2][4]

The formation of the intramolecular H-bond creates a "molecular clamp."[2] This has significant downstream effects on the peptide's secondary structure.[2]

Torsion Angle Restriction[2]

-

(N-C

-

(C

Impact on Secondary Structure

Incorporating 2-Am-Phe into a peptide sequence often induces turn-like structures .[][2]

-

N-Capping: If the 2-Am-Phe is at the N-terminus, the ammonium group can H-bond with downstream carbonyls (

or -

Internal Constraint: Within a chain, the intra-residue C8 bond competes with standard backbone H-bonds (i to i+4), potentially disrupting

-helices but stabilizing

Experimental Validation Protocols

To confirm the presence of intramolecular hydrogen bonding, a multi-modal approach combining NMR, IR, and X-ray crystallography is required.[3]

NMR Spectroscopy Workflow

The "Gold Standard" for solution-phase H-bond detection.[][2]

| Parameter | Observation (If H-Bonded) | Mechanistic Explanation |

| Chemical Shift ( | Downfield shift of Side Chain | Deshielding due to electron density transfer to the acceptor oxygen.[2] |

| Temperature Coefficient ( | Low value ( | H-bonded protons are "protected" from solvent exchange and thermal disruption.[][2] |

| NOE (Nuclear Overhauser Effect) | Strong cross-peaks between Side Chain | Spatial proximity (< 5 Å) enforced by the ring closure.[2] |

FT-IR Spectroscopy[1][3]

-

Protocol: Measure in non-polar solvent (e.g.,

) at varying concentrations. -

Signature: A sharp band around 3300–3400 cm

that does not change intensity with dilution indicates intramolecular bonding.[][2] (Intermolecular bonds would weaken upon dilution).[][2]

Experimental Logic Diagram

Figure 2: Decision tree for distinguishing inter- vs. intramolecular hydrogen bonding.

Computational Modeling (DFT & MD)

For predictive analysis, Density Functional Theory (DFT) is used to calculate the energy gap between the "Open" and "Closed" (H-bonded) conformers.

Recommended Protocol

-

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate candidate conformers.[2]

-

Geometry Optimization: DFT level (e.g., B3LYP/6-31G* or

B97X-D) in implicit solvent (PCM/SMD).[][2] -

Analysis: Measure the

distance. A distance of 2.8 – 3.2 Å confirms a strong H-bond.[][2] -

Energy Calculation: Calculate

.[][2] A negative

Applications in Drug Design[5][6][7][8][9][10]

The 2-aminomethyl-Phe scaffold is not merely a structural curiosity; it is a functional tool in medicinal chemistry.[][2][4][5][6][7]

-

Macrocyclization Handle: The side chain amine is an excellent handle for creating "stapled" peptides or cyclic analogs via reaction with side chains of Asp/Glu (lactamization) or via aldehyde linkers.[2]

-

Metabolic Stability: The steric bulk and H-bonded constraint protect the adjacent peptide bond from proteolytic cleavage by chymotrypsin-like enzymes.[][2]

-

Receptor Selectivity: In opioid receptor ligands (e.g., endomorphin analogs), constraining the Phe side chain orientation can drastically alter selectivity between

and

References

-

Chem-Impex International. "Fmoc-2-(Boc-aminomethyl)phenylalanine."[][2] Chem-Impex Catalog. Accessed March 2026.[][2]

-

Sigma-Aldrich. "Amino Acids Reference Chart - pKa and Side Chain Properties."[][2] MilliporeSigma Technical Library. Accessed March 2026.[][2]

-

Shao, X., et al. "Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling."[2][8] Bioorganic & Medicinal Chemistry, 2007.[2][8]

-

Kirinda, V. C., et al. "Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis."[2][9] ResearchGate, 2021.[2][9]

-

Hansen, P. E., et al. "Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol."[2] Journal of Molecular Structure, 2000.[2]

Sources

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Fmoc-SPPS of Peptides Containing L-2-Aminomethylphenylalanine

Introduction & Chemical Context

L-2-Aminomethylphenylalanine (often abbreviated as Amp , Amf , or Phe(2-CH₂NH₂) ) is a non-proteinogenic amino acid highly valued in peptidomimetic drug design. Its structural significance lies in the ortho-aminomethyl group, which provides a unique handle for:

-

Conformational Constraint: The steric bulk at the ortho position restricts rotation around the

and -

Macrocyclization: The side-chain amine is frequently used to form "stapled" or "head-to-side-chain" cyclic peptides via lactamization.

The Synthetic Challenge

Incorporating Fmoc-L-Phe(2-CH₂NHBoc)-OH into a peptide sequence presents two primary challenges that distinguish it from standard SPPS:

-

Steric Shielding: The ortho-substituent creates significant steric hindrance, shielding the

-amino group. This makes acylation of the subsequent amino acid (coupling onto the N-terminus of Amp) kinetically slow and prone to deletion sequences. -

Aggregation: The induced conformational rigidity can lead to on-resin aggregation/structuring, reducing solvent accessibility.

This guide provides an optimized protocol to overcome these barriers, ensuring high crude purity and yield.

Materials & Reagents

To ensure reproducibility, the following reagent grades and specifications are required.

| Component | Specification | Rationale |

| Building Block | Fmoc-L-Phe(2-CH₂NHBoc)-OH | Boc protection on the side chain is critical for linear synthesis to prevent premature lactamization during Fmoc removal. |

| Resin | Rink Amide MBHA or Wang (Low Loading: 0.3–0.4 mmol/g) | Low loading reduces steric crowding between growing chains, essential for bulky residues. |

| Activator | HATU or COMU | Stronger activation (uronium/aminium salts) is required to drive the reaction to completion against steric barriers. |

| Base | DIEA (DIPEA) or TMP (2,4,6-Trimethylpyridine) | TMP is a weaker, non-nucleophilic base that reduces racemization risk during slow couplings (collidine). |

| Solvent | DMF (Main) / NMP (Solubilizer) | NMP disrupts aggregation better than DMF and is recommended for the coupling steps involving Amp. |

Experimental Protocol

Phase 1: Resin Preparation

-

Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

-

Loading Check: If using pre-loaded Wang resin, verify substitution. If loading >0.6 mmol/g, consider partial capping to reduce effective loading to ~0.4 mmol/g.

Phase 2: Coupling of Fmoc-L-Phe(2-CH₂NHBoc)-OH

This step attaches the bulky residue to the growing chain.

-

Stoichiometry: Use 4.0 eq of Amino Acid, 3.9 eq HATU, and 8.0 eq DIEA.

-

Pre-activation: Dissolve AA and HATU in minimal DMF/NMP (9:1). Add DIEA immediately before adding to resin. Do not pre-activate for >2 minutes to avoid racemization.

-

Reaction Time: Agitate for 2 hours at Room Temperature.

-

Monitoring: Perform a Kaiser Test.

-

Colorless: Complete.

-

Blue:[1] Incomplete. Re-couple using DIC/Oxyma Pure (4 eq each) for 2 hours.

-

Phase 3: Fmoc Deprotection (Critical)

Standard piperidine can sometimes be too slow due to steric shielding of the Fmoc group.

-

Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

-

Note: HOBt suppresses aspartimide formation (if Asp is present) and helps prevent racemization.

-

-

Cycles:

-

Cycle 1: 5 minutes (Flow wash).

-

Cycle 2: 15 minutes (Batch agitation).

-

-

Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove the carbamate salts.

Phase 4: Coupling ONTO the Bulky Residue (The Bottleneck)

Attaching the NEXT amino acid to the N-terminus of Phe(2-CH₂NHBoc) is the most difficult step.

-

Strategy: Use Double Coupling by default.

-

Coupling A (Uronium):

-

4 eq Fmoc-AA-OH / 3.9 eq HATU / 8 eq DIEA in NMP.

-

Time: 2 hours .

-

-

Coupling B (Carbodiimide - Change Mechanism):

-

4 eq Fmoc-AA-OH / 4 eq DIC / 4 eq Oxyma Pure in DMF.

-

Time: 4 hours or Overnight.

-

Why? Alternating activation mechanisms (Uronium vs. Carbodiimide) often captures unreacted sites that the first reagent missed.

-

-

Capping (Mandatory):

-

Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins.

-

Reason: Any unreacted amine here will result in a "deletion sequence" (N-1) which is difficult to separate during HPLC. Acetylation caps these truncated chains, shifting their retention time significantly.

-

Phase 5: Cleavage & Isolation

-

Wash: DCM (5x), MeOH (2x), DCM (5x). Dry resin under Nitrogen.[2]

-

Cocktail: Reagent K analog (High scavenger load recommended due to the Boc group release).

-

Duration: 3 hours. (The side-chain Boc removal is acid-labile but the bulky environment may slow diffusion).

-

Precipitation: Filter into cold diethyl ether (-20°C). Centrifuge, wash pellet 2x with ether.

Workflow Logic & Decision Trees

The following diagrams illustrate the decision logic required for high-fidelity synthesis.

Diagram 1: Coupling Optimization Logic

This flow details how to handle the "Difficult Coupling" step immediately following the Amp residue.

Caption: Decision matrix for coupling onto the sterically hindered amine of L-2-Aminomethylphenylalanine.

Diagram 2: Side Reaction Risk (Lactamization)

Understanding why the Boc protection is necessary on the side chain.

Caption: Mechanism of potential side-chain cyclization. Using Boc protection prevents lactam formation during Fmoc removal.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion Sequences | Incomplete coupling onto the Amp residue. | Switch to microwave-assisted coupling (50°C, 10 min) for the subsequent residue. Use COMU instead of HATU. |

| +222 Da Mass Shift | Incomplete Fmoc removal (Fmoc adduct). | Steric bulk prevented piperidine access.[5] Use DBU (2%) + Piperidine (20%) in DMF for deprotection (shorter bursts to avoid aspartimide). |

| -18 Da Mass Shift | Aspartimide formation. | If the sequence contains Asp-Amp or Amp-Asp, add 0.1M HOBt to the deprotection cocktail. |

| Precipitate in Reaction Vessel | Aggregation of the peptide chain. | Add pseudoproline dipeptides at appropriate intervals or switch solvent to 100% NMP or DMF/DMSO (9:1) . |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][6][7][8] Chemical Reviews. (Comprehensive review of orthogonal protection schemes including Boc/Fmoc strategies).

-

Albericio, F., & Tyley, A. (2014). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis.

-

BenchChem Application Notes. (2025).

-

Sigma-Aldrich Technical Guides.

Sources

- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Application Note: High-Efficiency Synthesis of Constrained Cyclic Peptides via L-2-Aminomethylphenylalanine Linkers

Abstract

This application note details the protocol for synthesizing conformationally constrained cyclic peptides using L-2-Aminomethylphenylalanine (Amp) as a structural anchor. Unlike flexible linear peptides, Amp-based macrocycles utilize the rigidity of the phenyl ring combined with an ortho-aminomethyl handle to induce stable secondary structures (turns/helices) and improve metabolic stability. This guide focuses on on-resin side-chain-to-side-chain lactamization , a self-validating workflow that minimizes aggregation and simplifies purification.

Introduction & Chemical Logic

The Challenge: Conformational Entropy

Linear peptides often suffer from poor pharmacological properties due to high conformational flexibility, leading to low target affinity (high entropic penalty upon binding) and rapid proteolytic degradation.

The Solution: Amp-Mediated Constraint

L-2-Aminomethylphenylalanine (Amp) is a non-canonical amino acid that serves as a unique "turn-inducer."

-

Structural Rigidity: The aromatic ring restricts rotation in the peptide backbone (

space). -

Orthogonal Reactivity: The side-chain amine (position 2 on the ring) allows for covalent crosslinking to acidic residues (Asp/Glu) or electrophilic linkers.

Strategic Design: Orthogonal Protection

To achieve precise cyclization without polymerizing the peptide, we employ an Orthogonal Protection Strategy .

-

Backbone: Fmoc/tBu chemistry (Acid labile).[1]

-

Cyclization Handles: Alloc/Allyl protection (Palladium labile).

-

Logic: This allows the selective exposure of the reactive side chains (Amp amine and Glu/Asp carboxyl) while the peptide remains anchored to the resin, facilitating high-dilution pseudo-kinetics on the solid phase.

Materials & Instrumentation

Reagents

| Reagent | Specification | Purpose |

| Fmoc-L-Amp(Alloc)-OH | >98% Purity | Critical building block with orthogonal protection. |

| Fmoc-Glu(OAll)-OH | >98% Purity | Cyclization partner (Acidic). |

| Rink Amide MBHA Resin | 0.5–0.7 mmol/g | Solid support for C-terminal amides. |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Catalyst for Alloc/Allyl deprotection. |

| Phenylsilane (PhSiH₃) | Reagent Grade | Scavenger for allyl groups. |

| PyBOP / HOAt | Coupling Grade | Cyclization reagents (faster kinetics than HBTU). |

Equipment

-

Automated Peptide Synthesizer (Microwave assisted preferred) or Manual Glass Reaction Vessel.

-

HPLC (C18 Column) and LC-MS for QC.

-

Inert gas supply (Argon/Nitrogen) for Palladium steps.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from resin loading to final isolation.

Caption: Step-by-step workflow for Amp-mediated peptide cyclization. Note the critical orthogonal deprotection step (Yellow) prior to global cleavage.

Detailed Protocol

Phase 1: Linear Assembly

-

Resin Preparation: Swell 200 mg Rink Amide MBHA resin in DCM (30 min) then DMF (30 min).

-

Standard Couplings: Perform standard Fmoc SPPS cycles:

-

Critical Incorporation:

-

At the designated "acceptor" position, couple Fmoc-Glu(OAll)-OH .

-

At the designated "donor" position, couple Fmoc-L-Amp(Alloc)-OH .

-

Note: Ensure the distance between residues (i to i+3 or i+4) matches the desired ring size.

-

Phase 2: Orthogonal Deprotection (Alloc Removal)

This step removes the protection on the Amp amine and Glu carboxyl without detaching the peptide from the resin.

-

Wash: Wash resin extensively with DCM (5x) and dry under Nitrogen flow (Pd catalyst is sensitive to oxygen).

-

Catalyst Preparation: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

-

Why Phenylsilane? It acts as an efficient scavenger for the allyl carbocations generated, preventing side reactions.

-

-

Reaction: Add solution to resin. Agitate gently under Nitrogen/Argon for 1 hour.

-

Repeat: Drain and repeat the treatment with fresh catalyst solution for another 1 hour to ensure completion.

-

Wash: Wash resin with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove Palladium traces (resin will turn from grey/black back to yellow/white).

Phase 3: On-Resin Cyclization

-

Neutralization: Wash resin with 5% DIEA in DMF to ensure the free amines are not protonated.

-

Activation: Prepare a solution of PyBOP (3 eq) , HOAt (3 eq) , and DIEA (6 eq) in DMF.

-

Expert Insight: PyBOP is preferred over HATU here to avoid potential guanidinylation of the free amine if reaction times are long.

-

-

Incubation: Add to resin and shake for 4–16 hours.

-

Monitoring (Self-Validation): Perform a Kaiser Test (Ninhydrin).

-

Pass: The beads should be colorless (no free amines).

-

Fail: If beads are blue, re-couple with fresh reagents.

-

Phase 4: Global Cleavage & Isolation

-

Final Deprotection: Remove the N-terminal Fmoc group (if desired) using 20% Piperidine.[4]

-

Cleavage Cocktail: Add TFA/TIS/H₂O (95:2.5:2.5) to the resin. Shake for 2–3 hours.

-

Precipitation: Filter the TFA solution into cold Diethyl Ether (-20°C). Centrifuge to recover the white pellet.

-

Analysis: Dissolve in 50% Acetonitrile/Water and analyze via LC-MS. Look for the mass corresponding to [M-18] (loss of water due to amide bond formation).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Steric hindrance or aggregation. | Use HOAt as an additive; increase temperature to 40°C; use LiCl in DMF to disrupt H-bonds. |

| Black Resin after Alloc Deprotection | Residual Palladium precipitation. | Increase washes with Sodium Diethyldithiocarbamate or use a solution of 1% hydrazine in DMF. |

| Dimerization | High effective concentration. | Ensure "On-Resin" pseudo-dilution is maintained (low loading resin <0.3 mmol/g is ideal). |

| Mass Spectrum +18 Da | Hydrolysis of active ester (failed cyclization). | Check dryness of DMF during cyclization; ensure Alloc removal was complete before adding PyBOP. |

References

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3(7), 509–524. [Link]

-

Thakkar, A., et al. (2014). "Tracing the Evolution of Peptide Macrocyclization." ACS Central Science. (Discusses orthogonal protection strategies including Alloc). [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455–2504. (Authoritative source on Alloc/Allyl chemistry). [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Orthogonal Protection Strategies for L-2-Aminomethylphenylalanine Side Chains

Introduction & Chemical Causality

L-2-Aminomethylphenylalanine (L-2-Amp, CAS: 158149-99-6) is a highly versatile unnatural amino acid utilized in the design of peptidomimetics, constrained cyclic peptides, and targeted therapeutics [1]. Structurally, L-2-Amp features a primary benzylic amine at the ortho position of the phenyl ring.

The Chemical Challenge:

Unlike the aliphatic

Mechanistic Evaluation of Orthogonal Protecting Groups

Selecting the correct orthogonal PG for L-2-Amp dictates the success of downstream post-synthetic modifications.

The Alloc Strategy (Allyloxycarbonyl)

The Alloc group is stable to both 20% piperidine (Fmoc removal) and 95% TFA (global cleavage). It is cleaved via a Tsuji-Trost allylation mechanism using Palladium(0) catalysis [4].

Causality in experimental design: A scavenger, such as phenylsilane, is mandatory. The Pd(0) catalyst forms a

The ivDde Strategy

While Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is a standard hydrazine-labile group, it is prone to migrating to free

The Mtt Strategy (4-Methyltrityl)

Mtt is a hyper-acid labile group. It is cleaved by extremely dilute acid (1% TFA in DCM), which is too weak to cleave standard Boc or tBu groups [5]. Causality in experimental design: The cleavage generates a stable 4-methyltrityl cation. Because the benzylic amine of L-2-Amp is highly reactive, the trityl cation must be immediately quenched by a scavenger like Triisopropylsilane (TIPS) and removed via frequent, short washes to prevent re-alkylation.

Quantitative Data & Strategy Selection

| Protecting Group | Cleavage Reagent | Scavenger / Additive | Orthogonality Profile | Best Use Case for L-2-Amp |

| Boc | 95% TFA | TIPS, Water | Stable to base; Cleaves with peptide | Standard linear peptides without on-resin side-chain modification. |

| Alloc | 0.2 eq Pd(PPh3)4 | 20 eq Phenylsilane | Stable to acid & base | Complex cyclic peptides; incompatible with unprotected Cys/Met. |

| ivDde | 2% Hydrazine in DMF | None required | Stable to acid & base | Branched peptides; ideal when metal catalysts cannot be used. |

| Mtt | 1% TFA in DCM | 5% TIPS | Stable to base; Labile to mild acid | Sequential deprotections; highly cost-effective and rapid. |

Experimental Workflows & Visualizations

Caption: Solid-phase workflow for L-2-Amp orthogonal deprotection and functionalization.

Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection on the L-2-Amp side chain.

Standardized Protocols

Protocol A: On-Resin Alloc Deprotection

Note: Ensure the N-terminus of the peptide is protected (e.g., as Fmoc or acetylated) before proceeding, otherwise the N-terminus will also participate in subsequent conjugation steps.

-

Resin Swelling: Swell the resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes.

-

Reagent Preparation: In a glass vial, dissolve 0.2 eq (23 mg) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] and 20 eq (246 µL) of Phenylsilane in 3 mL of anhydrous DCM [4]. Causality: DCM is used instead of DMF because it minimizes the coordination of the solvent to the Pd catalyst, keeping the organometallic complex active.

-

Reaction: Add the solution to the resin. Agitate gently under inert gas (Argon/N2) at room temperature for 30 minutes. Protect from light.

-

Repeat: Drain the reaction vessel and repeat Steps 2 and 3 once more to ensure quantitative cleavage.

-

Washing (Critical Step): Wash the resin sequentially with DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove precipitated palladium (which turns the resin yellow/brown), and finally DCM (3x).

-

Validation: Perform a Kaiser test. A positive result (dark blue resin beads) confirms the presence of the free benzylic primary amine.

Protocol B: On-Resin ivDde Deprotection

-

Resin Swelling: Swell the resin in DMF for 20 minutes.

-

Reagent Preparation: Prepare a solution of 2% (v/v) Hydrazine monohydrate in DMF.

-

Reaction: Add 3 mL of the hydrazine solution to the resin. Agitate for 3 minutes.

-

Repeat: Drain and repeat the 3-minute treatment two more times. Causality: Hydrazine reacts with ivDde to form a stable indazole by-product. Short, repeated treatments are far more effective at driving the equilibrium forward and flushing out the by-product than a single long treatment [3].

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Validation: Perform a Chloranil test (often more sensitive for hindered amines than the Kaiser test). A blue/green color indicates successful deprotection.

Protocol C: On-Resin Mtt Deprotection

-

Resin Swelling: Swell the resin in DCM for 20 minutes.

-

Reagent Preparation: Prepare a solution of 1% TFA and 5% Triisopropylsilane (TIPS) in DCM[5].

-

Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate for 2 minutes. The solution will turn bright yellow, indicating the release of the 4-methyltrityl cation.

-

Repeat & Monitor: Drain the solution and add fresh cocktail. Repeat this 2-minute cycle (typically 6 to 10 times) until the drained solution is completely colorless. Causality: The yellow color is a self-indicating marker for the reaction progress. Once the color ceases to form, all Mtt groups have been cleaved.

-

Neutralization: Wash the resin with 5% Diisopropylethylamine (DIEA) in DMF (3x 2 min) to neutralize the TFA salt of the newly formed benzylic amine.

-

Washing: Wash with DMF (3x) and DCM (3x).

References

Application Note: Automated Incorporation of L-2-Aminomethylphenylalanine in SPPS

Abstract & Introduction

The incorporation of L-2-Aminomethylphenylalanine (often abbreviated as Amp or Phe(2-CH₂NH₂) ) into synthetic peptides is a critical strategy for developing peptidomimetics, particularly for Hydrogen Bond Surrogate (HBS) helices and constrained macrocycles. This non-canonical amino acid features an ortho-aminomethyl substitution on the phenyl ring, providing a reactive handle for intramolecular lactamization or acting as a conformational constraint to stabilize secondary structures.

However, the introduction of this residue presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). The ortho-substitution creates substantial steric hindrance , shielding the

This Application Note provides a validated protocol for the automated incorporation of Fmoc-L-Phe(2-CH₂NHBoc)-OH, focusing on overcoming steric barriers to ensure high-purity synthesis.

Chemical Properties & Reagent Handling[1][2][3]

Successful synthesis begins with the correct building block selection.[1][2] For standard Fmoc-SPPS where the final peptide retains a free amine or is cleaved globally, the Boc-protected side chain is preferred.

Key Reagent Specifications

| Parameter | Specification |

| Compound Name | Fmoc-L-2-(Boc-aminomethyl)phenylalanine |

| Abbreviation | Fmoc-Phe(2-CH₂NHBoc)-OH |

| Molecular Weight | ~516.6 g/mol |

| Solubility | Soluble in DMF; may require mild warming (30°C) or NMP for high concentrations. |

| Side Chain Protection | Boc (Acid labile; removed during TFA cleavage) |

| Steric Profile | High . Ortho-substitution twists the phenyl ring, shielding the reaction center. |

Automated Synthesis Protocol

Resin Selection

Due to the steric bulk of the Amp residue, "low-loading" resins are recommended to prevent aggregation.

-

Recommended: Rink Amide MBHA or Wang Resin (Loading < 0.4 mmol/g).

-

Why: High loading promotes inter-chain aggregation, which, combined with the bulky Amp residue, can halt synthesis.

Stock Solution Preparation

Unlike standard amino acids, Fmoc-Phe(2-CH₂NHBoc)-OH can exhibit slow dissolution kinetics.

-

Weigh the required amount of amino acid (calculate for 5-fold excess if possible, though 3-fold is acceptable with double coupling).

-

Dissolve in NMP (N-Methyl-2-pyrrolidone) or DMF .[3]

-

Note: NMP is preferred for hindered residues as it disrupts beta-sheet aggregation better than DMF.

-

-

Add HOAt (1-Hydroxy-7-azabenzotriazole) equal to the amino acid equivalents immediately.

The Coupling Cycle (Critical Step)

Standard DIC/Oxyma or HBTU protocols are often insufficient. The following "Power Cycle" is required.

Coupling Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. It reacts faster than HBTU/TBTU for sterically hindered junctions.

-

Base: DIEA (Diisopropylethylamine).[3]

Protocol Steps:

-

Pre-Activation: Mix Fmoc-AA, HATU, and DIEA (1:0.95:2 ratio) for 30 seconds prior to delivery to the resin. Do not age longer than 2 minutes to avoid racemization.

-

Coupling 1: Dispense activated solution. Reaction time: 60 minutes at Room Temp (or 20 min at 50°C if microwave-assisted).

-

Drain & Wash: DMF Wash (3x).[4]

-

Coupling 2 (Re-Coupling): Repeat the step with fresh reagents. Reaction time: 60 minutes .

-

Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Fmoc Deprotection

The bulky side chain does not significantly hinder Fmoc removal, but it does increase the hydrophobicity of the site.

-

Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation in adjacent residues).

-

Cycles: 2 x 10 minutes.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the modified SPPS cycle required for Fmoc-Phe(2-CH₂NHBoc)-OH.

Caption: Modified SPPS cycle highlighting the mandatory double-coupling strategy for sterically hindered Amp residues.

Post-Synthetic Processing & Cleavage[2][5]

Cleavage Cocktail

The Boc group on the side chain is acid-labile. Standard cleavage cocktails will simultaneously cleave the peptide from the resin and deprotect the side chain amine.

-

Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%).

-

Time: 2 to 3 hours at room temperature.

-

Note: If the peptide contains Met or Cys, include DODT (3,6-Dioxa-1,8-octanedithiol) to prevent oxidation, as the bulky Amp residue can trap scavengers if the peptide aggregates.

Cyclization (Optional)

If the Amp residue is intended for lactamization (e.g., reacting the side-chain amine with an Asp/Glu side chain):

-

Use Fmoc-Phe(2-CH₂NHAlloc)-OH instead of the Boc derivative.

-

Selectively remove Alloc using Pd(PPh₃)₄/PhSiH₃ while on-resin.

-

Activate the Asp/Glu side chain (which must be allyl-protected or similar) and cyclize before final TFA cleavage.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Beads) | Steric hindrance prevents access.[3] | Switch to HATU if using HBTU. Increase temperature to 50°C (Microwave). Perform Triple Coupling . |

| Low Yield / Deletion Sequence | Aggregation at the bulky residue. | Use NMP as the main solvent. Use ChemMatrix resin (PEG-based) instead of Polystyrene. |

| Mass Spec +56 Da | Incomplete t-Butyl removal (rare) or t-Butyl adduct. | Extend cleavage time. Ensure scavengers (TIS/Water) are fresh. |

| Racemization | Over-activation. | Do not pre-activate HATU for >2 minutes. Use Oxyma Pure with DIC as an alternative if HATU causes racemization. |

References

-

BenchChem Technical Support. (2025).[3][2][5] D-Phenylalanine Coupling in SPPS: Troubleshooting Steric Hindrance. Retrieved from 3

-

Chem-Impex International. Fmoc-2-(Boc-aminomethyl)phenylalanine Product Data & Applications. Retrieved from 6

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: Automated Monitoring and Protocols. Retrieved from 7

-

University of California, Irvine (Nowick Lab). (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from 1

Sources

Introduction: Navigating the Synthesis of Peptides with Substituted Phenylalanine Analogs

An Application Guide to Amide Bond Formation with Boc-L-2-Aminomethylphenylalanine

Boc-L-2-Aminomethylphenylalanine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates the standard N-α-tert-butyloxycarbonyl (Boc) protecting group, which is readily removed under mild acidic conditions, making it a cornerstone of a key strategy in peptide synthesis.[] The defining feature of this molecule is the aminomethyl group at the ortho position of the phenyl side chain. This additional functional group provides a site for further chemical modification, allowing for the creation of complex peptide architectures, branched peptides, and peptide-drug conjugates.[1]

However, the very feature that makes this amino acid valuable—the ortho-substituted side chain—also introduces a significant synthetic challenge: steric hindrance. The bulk of the aminomethylphenyl group can impede the approach of the nucleophilic amine of the coupling partner, slowing down the rate of peptide bond formation and potentially leading to incomplete reactions.[5] Therefore, successful incorporation of Boc-L-2-Aminomethylphenylalanine into a peptide sequence requires carefully optimized coupling conditions and the use of highly efficient activating reagents.

This document serves as a comprehensive technical guide for researchers, providing a detailed overview of the principles, reagents, and protocols necessary for the effective coupling of Boc-L-2-Aminomethylphenylalanine in both solution-phase and solid-phase peptide synthesis (SPPS).

The Mechanism of Peptide Bond Formation: An Overview

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[6][7] In modern peptide synthesis, this process is not spontaneous and requires the "activation" of the carboxyl group to make it a better electrophile for the incoming amine. This is achieved using coupling reagents.

The general mechanism proceeds in two stages:

-

Carboxyl Activation: The coupling reagent reacts with the N-protected amino acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.

-

Nucleophilic Attack (Aminolysis): The free amino group of the second amino acid or the resin-bound peptide attacks the activated carboxyl group, forming the tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond.

The choice of coupling reagent is critical as it directly influences reaction speed, yield, and the suppression of side reactions, most notably racemization.[6]

Selecting the Optimal Coupling Reagents and Conditions

For sterically demanding residues like Boc-L-2-Aminomethylphenylalanine, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may prove insufficient.[5] More potent activating reagents are generally required to achieve high coupling efficiencies.[5]

Uronium/Aminium Salt Reagents

Uronium-based reagents are among the most effective for difficult couplings.[6][8] They react with the carboxyl group to form highly reactive intermediates.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids.[5][8] It reacts faster and with less epimerization compared to many other reagents.[9] The 7-azabenzotriazole (OAt) ester intermediate it forms is more reactive than the corresponding OBt esters.[5]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another highly efficient and popular coupling reagent.[9][10] While slightly less reactive than HATU, it provides an excellent balance of reactivity and cost for many applications.[11]

Phosphonium Salt Reagents

Phosphonium salts are another class of highly efficient coupling reagents that offer low racemization risk.[6][8]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent with high reactivity, PyBOP is widely used in both solution and solid-phase synthesis.[8]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, PyAOP is highly effective, especially for coupling N-methylated or other hindered amino acids.[5][9]

Additives to Suppress Racemization

During the activation step, the α-carbon of the amino acid can become susceptible to deprotonation, leading to a loss of stereochemical integrity (racemization).[7][12][13] To prevent this, additives are used.

-

HOBt (1-Hydroxybenzotriazole): HOBt intercepts the initial reactive intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester.[14] This OBt-ester is more stable, which suppresses racemization and improves coupling efficiency.[10][14]

-

HOAt (1-Hydroxy-7-azabenzotriazole): HOAt functions similarly to HOBt but is more effective at accelerating coupling and reducing racemization due to neighboring group effects.[14] Reagents like HATU and PyAOP already incorporate the HOAt moiety.[7]

Bases and Solvents

-

Bases: A non-nucleophilic tertiary amine base is essential for most modern coupling reactions. N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are commonly used to deprotonate the carboxylic acid and neutralize any salts present in the reaction mixture.[7]

-

Solvents: The solvent must be able to solvate the reactants and, in SPPS, swell the resin. N,N-Dimethylformamide (DMF) is a standard choice. For particularly difficult sequences or aggregative peptides, N-Methyl-2-pyrrolidone (NMP) is often preferred for its superior solvating properties.[5]

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of Boc-L-2-Aminomethylphenylalanine. Molar equivalents are based on the limiting reagent, which is typically the amine component in solution-phase or the resin loading in SPPS.

| Reagent System | Boc-AA (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Typical Time | Efficacy for Hindered AA |

| HATU | 1.5 - 2.0 | 1.45 - 1.9 | - | 3.0 - 4.0 (DIPEA) | DMF or NMP | 30 min - 2 hr | Very High[11] |

| HBTU/HOBt | 1.5 - 2.0 | 1.45 - 1.9 | 1.5 - 2.0 | 3.0 - 4.0 (DIPEA) | DMF or NMP | 1 - 4 hr | High[11] |

| PyBOP | 1.5 - 2.0 | 1.45 - 1.9 | - | 3.0 - 4.0 (DIPEA) | DMF or NMP | 1 - 4 hr | High[8] |

| DIC/HOBt | 2.0 - 5.0 | 2.0 - 5.5 | 2.0 - 5.5 | - | DCM or DMF | 2 - 12 hr | Moderate[15] |

Visualizations: Workflow and Mechanism

Caption: General workflow for a peptide coupling reaction.

Caption: Simplified mechanism of carboxyl activation by HATU.

Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solution-Phase Coupling Using HATU

This protocol describes the coupling of Boc-L-2-Aminomethylphenylalanine to an amino acid ester hydrochloride salt.

Materials:

-

Boc-L-2-Aminomethylphenylalanine (1.0 eq.)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq.)

-

HATU (1.05 eq.)

-

DIPEA (2.5 eq.)

-

Anhydrous DMF

-

Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

-

Amine Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.

-

Carboxyl Component Preparation: In a separate vessel, dissolve Boc-L-2-Aminomethylphenylalanine (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

-

Coupling Reaction: Add the solution from step 2 to the stirring amine solution from step 1.

-

Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the incorporation of Boc-L-2-Aminomethylphenylalanine into a peptide chain on a resin using a Boc-SPPS strategy.

Materials:

-

N-terminal deprotected peptide-resin (1.0 eq., based on resin loading)

-

Boc-L-2-Aminomethylphenylalanine (4.0 eq.)

-

HATU (3.9 eq.)

-

DIPEA (8.0 eq.)

-

DMF or NMP

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

N-α-Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group.[16]

-

Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x) to remove residual TFA.

-

Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes (2x), followed by thorough DMF washes (5x).

-

Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-L-2-Aminomethylphenylalanine (4.0 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8.0 eq.) and allow the solution to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution from step 5 to the resin. Agitate the mixture for 45-60 minutes.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

Post-Coupling Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Double Coupling (if necessary): If the ninhydrin test is positive (blue beads), indicating incomplete coupling, drain the resin and repeat steps 5-8 with a fresh solution of activated amino acid.[5]

Troubleshooting and Scientific Considerations

-

Incomplete Coupling: Due to steric hindrance, a standard coupling time may be insufficient. If a ninhydrin test remains positive, a second "double coupling" step is a highly effective strategy to drive the reaction to completion.[5]

-

Racemization: While potent uronium/aminium reagents generally exhibit low racemization rates, risk can be further minimized by avoiding elevated temperatures and prolonged pre-activation times.[7][11]

-

Guanidinylation: A potential side reaction with HBTU/HATU is the capping of the N-terminal amine by the reagent itself.[17] Pre-activating the carboxylic acid for a short period (1-5 minutes) before adding it to the resin minimizes this risk by ensuring the activated ester is formed first.[17]

-

Side-Chain Protection: The aminomethyl group on the phenylalanine side chain is also a nucleophile. For many synthetic routes, it will be necessary to protect this group (e.g., with an Fmoc or Cbz group) to prevent side reactions, such as branching. The choice of protecting group must be orthogonal to the N-α-Boc group.[1][2]

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Beijing Dilun Biotechnology Co., Ltd.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Boc-2-(Fmoc-aminomethyl)-L-phenylalanine | 959573-16-1. (n.d.). J&K Scientific. Retrieved from [Link]

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. Retrieved from [Link]

- Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine-¹³C with HBTU and H

- Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.

- Common side reactions with Boc-D-Lys-OH in peptide synthesis. (2025). Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]